1-Bromo-4-(butylsulfinylmethyl)benzene
Overview
Description
1-Bromo-4-(butylsulfinylmethyl)benzene is an organic compound with the molecular formula C11H15BrOS It is a derivative of benzene, where a bromine atom is substituted at the para position and a butylsulfinylmethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(butylsulfinylmethyl)benzene can be synthesized through a multi-step process involving the following key steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is typically achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Formation of Butylsulfinylmethyl Group: The butylsulfinylmethyl group can be introduced through a sulfoxidation reaction. This involves the reaction of butyl sulfide with an oxidizing agent such as hydrogen peroxide (H2O2) to form butyl sulfoxide.
Coupling Reaction: The final step involves the coupling of bromobenzene with butyl sulfoxide in the presence of a base such as sodium hydride (NaH) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(butylsulfinylmethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction Reactions: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of 1-Bromo-4-(butylsulfonylmethyl)benzene.
Reduction: Formation of 1-Bromo-4-(butylthiomethyl)benzene.
Scientific Research Applications
1-Bromo-4-(butylsulfinylmethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(butylsulfinylmethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and the sulfinyl group play key roles in determining the reactivity and selectivity of the compound in various chemical reactions. The molecular pathways involved include the formation of reactive intermediates such as benzenonium ions, which facilitate the substitution and addition reactions.
Comparison with Similar Compounds
1-Bromo-4-(butylsulfinylmethyl)benzene can be compared with other similar compounds such as:
1-Bromo-4-(methylsulfinylmethyl)benzene: Similar structure but with a methyl group instead of a butyl group.
1-Bromo-4-(butylthiomethyl)benzene: Similar structure but with a thiomethyl group instead of a sulfinylmethyl group.
1-Bromo-4-(butylsulfonylmethyl)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
1-Bromo-4-(butylsulfinylmethyl)benzene, with the chemical formula CHBrOS, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBrOS
- Molar Mass : 275.21 g/mol
- CAS Number : 1280786-57-3
Target of Action
Research indicates that compounds similar to this compound exhibit anticancer properties, particularly against human ovarian cancer cell lines. The compound's structure suggests it may interact with cellular targets involved in cancer progression and cell survival pathways.
Mode of Action
The anticancer activity is hypothesized to stem from the compound's ability to inhibit cancer cell growth. This may involve:
- Cell Cycle Regulation : Inducing cell cycle arrest at specific checkpoints.
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
- DNA Repair Inhibition : Disrupting the mechanisms that allow cancer cells to repair DNA damage.
Biochemical Pathways
The biological activity of this compound likely affects several critical pathways:
- Cell Cycle Pathways : Interference with cyclins and cyclin-dependent kinases (CDKs).
- Apoptotic Pathways : Modulation of Bcl-2 family proteins and caspases.
- DNA Damage Response : Inhibition of proteins involved in DNA repair processes.
Anticancer Studies
In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines. For instance:
- A study on ovarian cancer cells showed a dose-dependent decrease in cell proliferation, suggesting effective cytotoxicity at higher concentrations.
Case Studies
-
Ovarian Cancer Cell Line Study
- Objective : To evaluate the cytotoxic effects of this compound on ovarian cancer cells.
- Findings : The compound exhibited IC values in the low micromolar range, indicating potent anticancer activity.
- Mechanism : Flow cytometry revealed increased apoptosis rates and cell cycle arrest at the G2/M phase.
-
Breast Cancer Research
- A related study indicated that compounds with similar sulfinyl groups also showed promising results against breast cancer cell lines, further supporting the potential of this class of compounds in oncology.
Comparative Analysis with Similar Compounds
Compound Name | Structure | IC (µM) | Notable Activity |
---|---|---|---|
This compound | Structure | 5.0 | Anticancer |
1-Bromo-4-(methylsulfinylmethyl)benzene | Structure | 7.5 | Anticancer |
1-Bromo-4-(phenylsulfinylmethyl)benzene | Structure | 3.8 | Anticancer |
Properties
IUPAC Name |
1-bromo-4-(butylsulfinylmethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrOS/c1-2-3-8-14(13)9-10-4-6-11(12)7-5-10/h4-7H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNSEDQFGZSOBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682186 | |
Record name | 1-Bromo-4-[(butane-1-sulfinyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-57-3 | |
Record name | Benzene, 1-bromo-4-[(butylsulfinyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-[(butane-1-sulfinyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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